molecular formula C23H30N2O12S2 B12698508 4-Amino-5-(ethylsulphonyl)-o-anisic acid, anhydride with ethyl hydrogen carbonate CAS No. 71676-03-4

4-Amino-5-(ethylsulphonyl)-o-anisic acid, anhydride with ethyl hydrogen carbonate

Cat. No.: B12698508
CAS No.: 71676-03-4
M. Wt: 590.6 g/mol
InChI Key: HVGBQUSFFRUKCG-UHFFFAOYSA-N
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Description

4-Amino-5-(ethylsulphonyl)-o-anisic acid, anhydride with ethyl hydrogen carbonate is a complex organic compound with significant applications in various fields This compound is known for its unique chemical structure, which includes an amino group, an ethylsulphonyl group, and a methoxybenzoic acid moiety

Chemical Reactions Analysis

4-Amino-5-(ethylsulphonyl)-o-anisic acid, anhydride with ethyl hydrogen carbonate undergoes various chemical reactions, including:

Scientific Research Applications

4-Amino-5-(ethylsulphonyl)-o-anisic acid, anhydride with ethyl hydrogen carbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-5-(ethylsulphonyl)-o-anisic acid, anhydride with ethyl hydrogen carbonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

4-Amino-5-(ethylsulphonyl)-o-anisic acid, anhydride with ethyl hydrogen carbonate can be compared with other similar compounds, such as derivatives of 4-amino-5-alkyl sulphonyl orthoanisamides . These compounds share similar structural features but differ in their specific functional groups and chemical properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and diverse reactivity make it a valuable tool in research and industrial applications. Ongoing studies continue to explore its full range of uses and potential benefits.

Properties

CAS No.

71676-03-4

Molecular Formula

C23H30N2O12S2

Molecular Weight

590.6 g/mol

IUPAC Name

(4-amino-5-ethylsulfonyl-2-methoxybenzoyl) 4-amino-5-ethylsulfonyl-2-methoxybenzoate;ethyl hydrogen carbonate

InChI

InChI=1S/C20H24N2O9S2.C3H6O3/c1-5-32(25,26)17-7-11(15(29-3)9-13(17)21)19(23)31-20(24)12-8-18(33(27,28)6-2)14(22)10-16(12)30-4;1-2-6-3(4)5/h7-10H,5-6,21-22H2,1-4H3;2H2,1H3,(H,4,5)

InChI Key

HVGBQUSFFRUKCG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)O.CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)OC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC)OC)N

Origin of Product

United States

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